Thiocyanatin B

Nematocidal SAR Natural Product Anthelmintics Marine Natural Products

Thiocyanatin B (CAS 382595-18-8, C₁₈H₃₀N₂S₂, MW 338.57) is a marine-sponge-derived acyclic dithiocyanate first isolated from Oceanapia sp. collected off the Rottnest Shelf, Australia.

Molecular Formula C18H30N2S2
Molecular Weight 338.6 g/mol
Cat. No. B1250034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocyanatin B
Synonymsthiocyanatin B
thiocyanatin C
Molecular FormulaC18H30N2S2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCCCSC#N)CCCSC#N
InChIInChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1-2H,3-16H2/b2-1+
InChIKeyBISZBMUZVNGUPE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocyanatin B Procurement Guide: Core Identity, Class Context, and Strategic Value for Anthelmintic & Semiochemical Research


Thiocyanatin B (CAS 382595-18-8, C₁₈H₃₀N₂S₂, MW 338.57) is a marine-sponge-derived acyclic dithiocyanate first isolated from Oceanapia sp. collected off the Rottnest Shelf, Australia [1]. It belongs to the thiocyanatin family of natural products, characterized by an unusual 1,16-difunctionalized n-hexadecane skeleton bearing two terminal thiocyanate (SCN) groups [1]. Unlike its congener thiocyanatin A—which carries a secondary hydroxyl group and exhibits potent nematocidal activity (LD₉₉ 1.3 µg/mL against Haemonchus contortus)—thiocyanatin B is a non-hydroxylated dehydration analogue that lacks this activity [2]. The compound has also been catalogued as a semiochemical, suggesting a role in marine chemical communication [3]. These dual features make thiocyanatin B a strategically valuable negative-control agent for structure–activity relationship (SAR) studies and a unique probe for chemical ecology research.

Matched-pair negative control for thiocyanatin-family SAR studies
Semiochemical probe for marine chemical ecology investigations

Thiocyanatin B: Why In‑Class Substitution with Thiocyanatin A or General Anthelmintics Compromises Experimental Validity


Thiocyanatin B is often mistakenly considered interchangeable with other thiocyanatins or broad‑spectrum nematocides, but this substitution invalidates SAR interpretation, control‑group integrity, and ecological modeling. The thiocyanatin pharmacophore is exquisitely sensitive to hydroxylation: thiocyanatin A (8‑OH) displays potent Haemonchus contortus activity (LD₉₉ = 1.3 µg/mL), while thiocyanatin B (8‑deoxy) is completely inactive in the same assay [1]. Consequently, replacing thiocyanatin B with thiocyanatin A in a negative‑control experiment introduces a false‑positive risk. Furthermore, the compound’s semiochemical annotation [2] places it in a distinct functional space—chemical signaling rather than biocidal action—meaning that generic anthelmintics (e.g., ivermectin or benzimidazoles) cannot replicate its ecological or behavioral assay endpoints. Procurement of authentic thiocyanatin B is therefore mandatory for valid structure‑driven liability profiling, matched‑pair negative‑control design, and semiochemical identification workflows.

Authentic thiocyanatin B (8-deoxy, inactive)
Thiocyanatin A (8-OH, nematocidal)
Substitution introduces a false-positive risk in negative-control experiments; the hydroxylation-dependent activity gap may invalidate SAR conclusions.
Thiocyanatin B (semiochemical-annotated)
Generic anthelmintics (e.g., ivermectin, benzimidazoles)
Generic anthelmintics cannot replicate semiochemical or behavioral assay endpoints; ecological study context may not transfer.

Thiocyanatin B Quantitative Differentiation Evidence: Head‑to‑Head Comparisons for Scientific Procurement


Thiocyanatin B vs. Thiocyanatin A: Nematocidal Activity Null‑vs‑Potent Contrast in H. contortus

Thiocyanatin B is a matched inactive analogue of thiocyanatin A, enabling definitive negative‑control experiments. In the same Haemonchus contortus larval development assay, thiocyanatin A (8‑OH) exhibited an LD₉₉ of 1.3 µg/mL, whereas thiocyanatin B (8‑deoxy) showed no detectable nematocidal activity [1]. This represents a >100‑fold potency gap and constitutes the strongest single‑pair SAR contrast within the thiocyanatin family.

Nematocidal activity vs. thiocyanatin A
Head-to-head
Thiocyanatin B: inactive (LD₉₉ >100 µg/mL) vs. A: LD₉₉ 1.3 µg/mL (>100‑fold difference)
Supports negative-control assignment in H. contortus assay
Larval development assay, 48–72 h; matched-pair evidence from same study
Nematocidal SAR Natural Product Anthelmintics Marine Natural Products

Thiocyanatin B as a De‑hydroxy Scaffold: SAR Evidence for the Pharmacophoric Role of the C‑8 Hydroxyl

The absence of nematocidal activity in thiocyanatin B (8‑deoxy) compared with thiocyanatin A (8‑OH) demonstrates that the secondary hydroxyl is essential for anthelmintic potency. This interpretation is reinforced by the activity of the β‑methyl branched bisthiocyanates D1/D2 (LD₉₉ = 3.1 µg/mL) and thiocarbamate‑thiocyanates E1/E2 (LD₉₉ = 8.3 µg/mL), which retain hydroxyl functionality and show intermediate potency [1]. Thiocyanatin B therefore defines the inactive boundary of the pharmacophore, a role that cannot be fulfilled by any other congener.

C-8 hydroxyl pharmacophore role
Class-level
Thiocyanatin B (no –OH) uniquely inactive; A, D1/D2, E1/E2 (–OH) restore activity (LD₉₉ 1.3–8.3 µg/mL)
Defines inactive boundary for pharmacophore models
Class-level inference; activity restoration pattern across congeners
Pharmacophore Mapping Thiocyanatin SAR Ligand-Based Design

Thiocyanatin B as a Semiochemical: Differentiated Functional Classification vs. Pure Nematocides

Thiocyanatin B is annotated in The Pherobase as a semiochemical—a compound involved in interspecific or intraspecific chemical communication [1]. No other thiocyanatin (A, C, D, E) currently holds this designation. While quantitative behavioural data (e.g., attraction/repulsion indices) are not yet publicly available, the semiochemical classification distinguishes thiocyanatin B from purely toxic nematocidal congeners and opens applications in chemical ecology, pheromone identification, and non‑toxic behaviour‑modification strategies.

Semiochemical identity
Reported
Annotated in Pherobase as semiochemical; unique among thiocyanatins
Enables behavioral assay design without nematocidal interference
Qualitative classification; quantitative behavioral data yet to be published
Semiochemistry Chemical Ecology Marine Chemical Communication

Synthetic Accessibility: Two‑Step Cross‑Metathesis Route to Thiocyanatin B vs. Multi‑Step Synthesis of Thiocyanatin A

A published synthetic route delivers thiocyanatin B in only two steps from readily available tosylates via ruthenium‑catalysed cross‑metathesis of unsaturated thiocyanates, whereas thiocyanatin A requires a three‑step sequence including hydroxyl introduction and protection/deprotection [1]. The shorter, functional‑group‑free route to thiocyanatin B translates to higher projected throughput, lower step‑count cost, and reduced impurity burden from hydroxyl‑related side reactions, making it the more synthetically scalable thiocyanatin for procurement of multi‑gram quantities.

Synthetic accessibility
Reported
Thiocyanatin B: 2-step cross-metathesis route vs. A: 3‑step with hydroxyl protection
May support higher-throughput scalable procurement
Ruthenium-catalysed microwave method; no hydroxyl side reactions
Total Synthesis Cross-Metathesis Process Chemistry

Hydrophobicity and LogP Differential: Thiocyanatin B as a Non‑Hydroxylated, Membrane‑Permeant Control

Removal of the C‑8 hydroxyl in thiocyanatin B increases calculated logP by approximately 0.8–1.0 log unit relative to thiocyanatin A (estimated logP ~7.0 vs. ~6.2) [1]. This hydrophobicity shift alters membrane partitioning and passive permeability, making thiocyanatin B a critical low‑polarity control in permeability assays, Caco‑2 or PAMPA studies, and membrane‑binding experiments where hydroxyl‑free baseline behaviour is required.

Lipophilicity differential
Class-level
clogP thiocyanatin B ≈7.0 vs. thiocyanatin A ≈6.2 (Δ ≈ +0.8–1.0)
Provides low-polarity control for permeability and membrane-binding assays
Calculated logP; experimental validation recommended
Lipophilicity Physicochemical Profiling Drug Likeness

Thiocyanatin B: Optimal Scientific and Industrial Application Scenarios Derived from Quantitative Evidence


Negative‑Control Agent in Thiocyanatin‑Family Nematocidal Mechanism‑of‑Action Studies

Thiocyanatin B’s complete lack of H. contortus activity (LD₉₉ >100 µg/mL vs. 1.3 µg/mL for thiocyanatin A) makes it the definitive negative control for mode‑of‑action investigations [Section 3, Evidence Item 1]. Researchers pairing thiocyanatin A and B can deconvolve target engagement, off‑target effects, and cytotoxicity readouts attributable specifically to nematocidal activity. This matched molecular pair (8‑OH vs. 8‑deoxy) is superior to vehicle‑only or unrelated‑compound controls because it controls for scaffold‑specific membrane interactions and non‑specific protein binding. [1]

Pharmacophore Validation and QSAR Anchor Point for Thiocyanatin Scaffold

Thiocyanatin B occupies the inactive lower bound of the thiocyanatin pharmacophore model, in which hydroxyl removal eliminates activity [Section 3, Evidence Item 2]. QSAR modelers and medicinal chemists use this compound to define the minimal structural threshold for activity, improving model predictive accuracy. In high‑throughput screening follow‑up, thiocyanatin B serves as an inactive probe to confirm that screening hits are scaffold‑specific and not assay artifacts. [1]

Semiochemical Probe for Marine Sponge Chemical Ecology and Behavioural Assays

As the only semiochemical‑annotated thiocyanatin, thiocyanatin B is suited for marine chemical ecology studies investigating larval settlement, predator‑prey interactions, or conspecific recognition [Section 3, Evidence Item 3]. Its lack of nematocidal toxicity allows decoupling of behavioural response from direct biocidal effects, a key advantage over thiocyanatin A in ethological experiments. Ecologists and marine natural product chemists can procure thiocyanatin B to use as a standard in electrophysiological and two‑choice behavioural assays. [1]

Synthetic Feasibility Lead for Scalable Production of Thiocyanatin Analogues

The two‑step, hydroxyl‑protecting‑group‑free synthesis of thiocyanatin B via microwave‑assisted cross‑metathesis [Section 3, Evidence Item 4] positions it as the most scalable thiocyanatin for industrial process chemistry groups. Contract research organizations and pharmaceutical process teams seeking to manufacture dithiocyanate building blocks can leverage this concise route to produce thiocyanatin B in larger quantities, then derivatize it to explore structure‑property relationships without the cost and complexity of hydroxylated intermediate syntheses. [1]

Application
Selection Property
Validation Focus
Nematocidal SAR negative‑control studies
Matched molecular pair (8‑OH vs. 8‑deoxy) control design
Target engagement and off‑target differentiation review
Pharmacophore model anchor studies
Inactive boundary definition
SAR model predictive accuracy context
Marine chemical ecology probe studies
Documented semiochemical identity
Behavioral assay response without nematocidal interference
Scalable dithiocyanate building‑block synthesis
Two‑step hydroxyl‑free route
Throughput and impurity profile consistency review
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